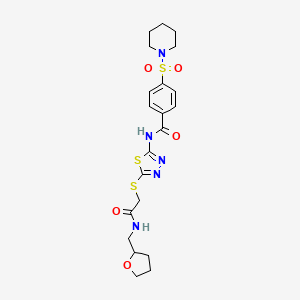![molecular formula C17H13ClN2O3S B2468936 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 906784-48-3](/img/structure/B2468936.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a research compound. It is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a benzo[d][1,4]dioxine ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves coupling reactions, where two smaller molecules are joined to form the larger target molecule.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and the functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, the melting point can be determined experimentally, and the molecular weight can be calculated based on the molecular formula . The compound’s solubility, stability, and reactivity can also be studied.科学的研究の応用
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Raval, Naik, and Desai (2012) explored the microwave-assisted synthesis of compounds structurally related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. The research focused on creating derivatives through an environmentally friendly process. These compounds were found to exhibit significant antimicrobial activities against various bacterial strains, indicating their potential application in developing new antibacterial and antifungal agents. For more details on this study, please visit Raval, Naik, & Desai, 2012.
Synthesis of Novel Heterocyclic Compounds
The work of Gabriele et al. (2006) involved the synthesis of novel heterocyclic compounds, including those related to the 2,3-dihydrobenzo[b][1,4]dioxine family. Their methodology utilized tandem oxidative aminocarbonylation for the synthesis process, which showed considerable stereoselectivity. This research contributes to the understanding of the synthetic pathways of these compounds, which could be crucial in pharmaceutical and chemical industries. Refer to Gabriele et al., 2006 for further information.
Synthesis of Chemosensors for Cyanide Anions
In 2015, Wang et al. conducted a study on coumarin benzothiazole derivatives, closely related to the target compound. These derivatives were synthesized and used as chemosensors for cyanide anions. Their research demonstrated the potential application of such compounds in the detection and recognition of hazardous substances, such as cyanide, through color change and fluorescence quenching. For more insights, see Wang et al., 2015.
Antitumor Evaluation of Dibenzo[1,4]dioxin-1-carboxamides
Lee et al. (1992) synthesized a series of dibenzo[1,4]dioxin-1-carboxamides, structurally similar to the compound , and evaluated their antitumor activity. These compounds demonstrated significant in vitro and in vivo activity against P388 leukemia and other cancer cell lines, suggesting their potential as weakly binding DNA-intercalating agents in cancer therapy. Details can be found at Lee et al., 1992.
Safety and Hazards
将来の方向性
Future research on this compound could focus on further elucidating its mechanism of action, optimizing its synthesis, and investigating its potential applications. For example, it could be tested for activity against various biological targets, and its structure-activity relationships could be studied .
特性
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9-6-7-10(18)15-14(9)19-17(24-15)20-16(21)13-8-22-11-4-2-3-5-12(11)23-13/h2-7,13H,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJINNJMOEOZJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)
![1-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B2468854.png)


![Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2468861.png)

![3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2468866.png)
![2,2-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2468867.png)
![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2468868.png)
![2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2468870.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)
![2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2468874.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2468875.png)
